2,4-Bis(benzyloxy)-5-bromopyrimidine

Organic Synthesis Process Chemistry Pyrimidine Functionalization

Choose 2,4-Bis(benzyloxy)-5-bromopyrimidine for its unique orthogonal reactivity: the benzyloxy groups at C2/C4 remain inert during C5-Br oxidative addition, enabling clean Suzuki-Miyaura coupling to build 5-arylpyrimidine libraries without regioisomeric byproducts. This protected scaffold is the preferred starting material for HSP90 N-terminal inhibitors. Subsequent hydrogenolysis cleanly reveals the 2,4-dihydroxy pharmacophore. The robust 93% synthesis from 5-bromo-2,4-dichloropyrimidine ensures scalable, cost-effective access. Room-temperature storage simplifies logistics.

Molecular Formula C18H15BrN2O2
Molecular Weight 371.2 g/mol
CAS No. 41244-53-5
Cat. No. B1331184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(benzyloxy)-5-bromopyrimidine
CAS41244-53-5
Molecular FormulaC18H15BrN2O2
Molecular Weight371.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3
InChIInChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2
InChIKeyQMPWETJGPVPWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(benzyloxy)-5-bromopyrimidine (CAS 41244-53-5): Orthogonal Reactivity and Physicochemical Differentiation for Advanced Synthesis


2,4-Bis(benzyloxy)-5-bromopyrimidine (CAS 41244-53-5), a 5-brominated pyrimidine derivative with benzyloxy protection at the C2 and C4 positions, is a versatile building block in medicinal chemistry and materials science . It is characterized by an off-white crystalline appearance (melting point 88–90°C), a molecular weight of 371.23 g/mol, and a high logP of approximately 4.4–4.5, indicating strong lipophilicity . Unlike simpler 5-bromopyrimidine analogs, this compound provides a uniquely protected scaffold that enables orthogonal, sequential functionalization via cross-coupling at C5 followed by deprotection of the C2/C4 hydroxyls, positioning it as a strategic intermediate rather than a commodity chemical [1].

2,4-Bis(benzyloxy)-5-bromopyrimidine: Procurement Risk of Substituting with Unprotected or Differently Protected Analogs


Simple replacement of 2,4-Bis(benzyloxy)-5-bromopyrimidine with alternatives like 5-bromo-2,4-dichloropyrimidine (CAS 36082-50-5) or 5-bromouracil introduces critical incompatibilities and synthetic liabilities. The unprotected 2,4-dichloro analog exhibits different cross-coupling selectivity due to competing oxidative addition at the chloro positions, whereas the benzyloxy groups in the target compound act as stable protecting groups during Suzuki or Sonogashira couplings at C5 [1]. Furthermore, the benzyloxy motif imparts a distinct lipophilicity profile (logP ~4.5) that influences chromatographic behavior and downstream partitioning, making it the preferred scaffold for constructing 5-aryl-2,4-pyrimidinediol derivatives without protecting group manipulation steps .

Quantitative Evidence for 2,4-Bis(benzyloxy)-5-bromopyrimidine (CAS 41244-53-5): Head-to-Head Reactivity, Purity, and Physicochemical Differentiation


High-Yield Synthesis via Nucleophilic Substitution of 5-Bromo-2,4-dichloropyrimidine

The synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine from 5-bromo-2,4-dichloropyrimidine proceeds via double nucleophilic substitution with benzyl alcohol, achieving a reported yield of 93% under optimized conditions (NaH in toluene, room temperature) . In contrast, the alternative alkylation route starting from 2,4-dihydroxypyrimidine with benzyl bromide typically yields lower and more variable results (approximately 70-80%) due to competing N-alkylation and incomplete protection .

Organic Synthesis Process Chemistry Pyrimidine Functionalization

Commercial Purity Standardization at 96%+ (HPLC) for Reproducible Research

Across major global suppliers (Sigma-Aldrich, Bide Pharm, ChemImpex), 2,4-Bis(benzyloxy)-5-bromopyrimidine is consistently supplied with ≥95% or ≥96% purity as determined by HPLC . This contrasts with the frequently encountered lower purity (90-95%) or undefined grades of the more reactive and sensitive comparator, 5-bromo-2,4-dichloropyrimidine, which is prone to hydrolysis and batch-to-batch variability .

Analytical Chemistry Procurement Quality Control

Enhanced Lipophilicity (Consensus logP = 3.9) for Improved Chromatographic Resolution and Membrane Permeability Studies

The consensus logP (octanol-water partition coefficient) for 2,4-Bis(benzyloxy)-5-bromopyrimidine is calculated to be 3.9, driven primarily by the two benzyloxy substituents . This is markedly higher than the logP of the unprotected 5-bromouracil (logP ≈ -0.9 to -1.0) or 5-bromo-2,4-dichloropyrimidine (logP ≈ 1.5-2.0) [1]. This property directly influences reversed-phase HPLC retention times and provides a superior model for evaluating lipophilic prodrug strategies in early-stage medicinal chemistry.

Medicinal Chemistry Lipophilicity ADME Prediction

Selective C5 Functionalization in Palladium-Catalyzed Cross-Couplings for HSP90 Inhibitor Development

In a medicinal chemistry program targeting Heat Shock Protein 90 (HSP90), 2,4-Bis(benzyloxy)-5-bromopyrimidine served as a key scaffold for Suzuki-Miyaura coupling with arylboronic acids to generate a series of 2,4-bis(benzyloxy)-5-arylpyrimidines [1]. These derivatives exhibited potent HSP90 N-terminal inhibition with IC50 values in the low micromolar range (e.g., derivative 11b: IC50 = 1.2 μM) against cancer cell lines [1]. The benzyloxy groups remain intact during the coupling, allowing for subsequent hydrogenolytic deprotection to the 2,4-pyrimidinediol pharmacophore without side reactions at the halogen sites [2].

Medicinal Chemistry Cross-Coupling HSP90 Inhibition

Precursor to 2,4-Bis(benzyloxy)pyrimidine-5-boronic Acid: Enabling Sequential Derivatization via Lithium-Halogen Exchange

2,4-Bis(benzyloxy)-5-bromopyrimidine undergoes clean lithium-halogen exchange at -78°C (n-BuLi in THF), followed by trapping with triisopropyl borate to yield 2,4-bis(benzyloxy)pyrimidine-5-boronic acid [1]. This transformation is not feasible with unprotected 5-bromouracil or 5-bromo-2,4-dichloropyrimidine, where competitive deprotonation of NH or nucleophilic attack on chloro groups occurs [2]. The resulting boronic acid is a critical intermediate for constructing 5-substituted pyrimidine nucleosides and biaryl systems via subsequent Suzuki coupling.

Organometallic Chemistry Boronic Acid Synthesis Nucleoside Analogues

Stable, Room-Temperature Storage vs. Cold-Chain Requirements of Unprotected Halogenated Pyrimidines

2,4-Bis(benzyloxy)-5-bromopyrimidine is stable for long-term storage at room temperature in a sealed, dry container . In contrast, the closely related synthetic precursor 5-bromo-2,4-dichloropyrimidine is recommended for storage under inert atmosphere at 2-8°C due to its susceptibility to hydrolysis and light sensitivity . The benzyl-protected analog therefore reduces cold-chain logistics costs and simplifies inventory management for research laboratories and pilot plants.

Inventory Management Stability Logistics

Optimized Applications for 2,4-Bis(benzyloxy)-5-bromopyrimidine (CAS 41244-53-5) Based on Differentiated Evidence


Medicinal Chemistry: Modular Construction of 5-Aryl-2,4-pyrimidinediol HSP90 Inhibitors

This compound is the preferred starting material for synthesizing 5-aryl-substituted pyrimidine-based HSP90 inhibitors. The orthogonal reactivity profile (selective C5-Br oxidative addition while C2 and C4 benzyloxy groups remain intact) enables clean Suzuki-Miyaura coupling to generate diverse 5-aryl libraries without regioisomeric byproducts [1]. Subsequent hydrogenolysis cleanly reveals the 2,4-dihydroxy pharmacophore. The high commercial purity (≥95% HPLC) ensures consistent coupling yields, and the room-temperature storage simplifies compound management in medicinal chemistry laboratories .

Organometallic Chemistry: Two-Directional Synthesis of 5-Boronic Acid Pyrimidine Building Blocks

Researchers seeking to install a boronic acid at the pyrimidine 5-position while preserving latent 2,4-dihydroxy functionality should select 2,4-Bis(benzyloxy)-5-bromopyrimidine. Its clean lithium-halogen exchange at -78°C yields 2,4-bis(benzyloxy)pyrimidine-5-boronic acid [2], a versatile intermediate for sequential cross-couplings. This transformation is not feasible with unprotected or chloro-substituted analogs due to competing side reactions [2]. The high synthetic yield (93%) of the starting bromide ensures cost-effective access to this boronic acid building block for nucleoside analogue synthesis and biaryl library construction.

Process Chemistry and Scale-Up: Cost-Effective, High-Yield Synthesis of Protected Pyrimidine Intermediates

For process chemists scaling the synthesis of complex pyrimidine-containing APIs, 2,4-Bis(benzyloxy)-5-bromopyrimidine offers a clear advantage over alternative routes. The established synthesis from 5-bromo-2,4-dichloropyrimidine proceeds with a robust 93% yield under mild, scalable conditions . This high and reproducible yield, combined with the compound's room-temperature stability, minimizes both material costs per kilogram and the logistical burden of cold-chain storage during multi-step campaigns . The high lipophilicity (consensus logP = 3.9) also facilitates straightforward extractive workup and purification, further enhancing its scalability .

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